{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol
Description
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol |
InChI |
InChI=1S/C9H10N2O/c1-6-4-8-7(5-12)2-3-10-9(8)11-6/h2-4,12H,5H2,1H3,(H,10,11) |
InChI Key |
AKGLXTIPGWXEQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2N1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under controlled conditions . The reaction is usually carried out at elevated temperatures, around 50°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Cyclization of Precursors
-
Core Formation : A cyclization reaction using substituted pyridine or pyrrole derivatives as precursors is a common approach. For example, 7-azaindole derivatives are functionalized via regioselective chlorination followed by coupling reactions .
-
Methanol Group Introduction : The hydroxymethyl group at the 4-position is introduced through reduction of intermediate aldehydes or cyanides. A palladium-catalyzed cyanation followed by reduction (e.g., using NaBH₄ or LiAlH₄) is frequently employed .
Table 1: Representative Synthetic Steps
Functionalization Reactions
The compound’s reactivity is governed by its methanol group and electron-rich heterocyclic system.
Oxidation of the Methanol Group
-
The primary alcohol (–CH₂OH) can be oxidized to a carboxylic acid (–COOH) using strong oxidizing agents like KMnO₄ or CrO₃. This modification enhances water solubility and binding affinity in drug design .
Esterification and Etherification
-
Ester Formation : Reacting with acyl chlorides (e.g., acetyl chloride) in the presence of a base yields esters (e.g., –CH₂OAc), which are useful intermediates for prodrug formulations .
-
Ether Synthesis : Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions generates ether derivatives .
Ring Functionalization
-
Electrophilic Substitution : The pyrrolopyridine ring undergoes electrophilic substitution at the 5- and 7-positions. For example, chlorination with SO₂Cl₂ introduces chlorine atoms, enabling further cross-coupling reactions .
-
Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aromatic groups, enhancing FGFR inhibitory activity .
Table 2: Reaction Outcomes for Functionalization
Mechanistic Insights
-
FGFR Inhibition : Structural modifications at the 4- and 5-positions directly impact binding to fibroblast growth factor receptors (FGFRs). The methanol group forms hydrogen bonds with Asp641 in FGFR1, while aryl substitutions at the 5-position enhance hydrophobic interactions with the kinase domain .
-
pH-Dependent Reactivity : The pyrrolopyridine nitrogen exhibits basicity (pKa ~5–6), influencing protonation states under physiological conditions and modulating biological activity.
Stability and Degradation
-
Hydrolytic Stability : The compound is stable in aqueous solutions at pH 4–7 but undergoes slow hydrolysis under strongly acidic or alkaline conditions, yielding pyrrolopyridine carboxylic acid derivatives .
-
Thermal Stability : Decomposition occurs above 200°C, primarily via cleavage of the hydroxymethyl group.
Scientific Research Applications
Inhibition of Fibroblast Growth Factor Receptors
Research indicates that {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol exhibits significant inhibitory activity against FGFRs. This mechanism is crucial for developing targeted therapies in oncology. The compound's ability to modulate FGFR signaling pathways positions it as a promising candidate for cancer treatment, particularly in tumors exhibiting aberrant FGFR activity.
-
Mechanism of Action :
- The compound binds to FGFRs, inhibiting their activity and subsequently affecting downstream signaling pathways involved in cell proliferation.
- Modifications to its structure can enhance binding affinity and inhibitory potency, highlighting the importance of structure-activity relationships in drug design.
-
Case Studies :
- In vitro studies have demonstrated that derivatives of {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol with specific substitutions show improved FGFR inhibitory activity compared to the parent compound. For example, substitutions at the 5-position of the pyrrolopyridine ring have been reported to significantly enhance its efficacy against FGFRs.
Applications in Drug Development
The unique properties of {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol make it a valuable candidate for further research in drug development:
- Cancer Therapeutics : Its role as an FGFR inhibitor suggests potential applications in treating cancers associated with FGFR dysregulation.
- Drug Design : The compound serves as a lead structure for developing new therapeutic agents targeting FGFRs, with ongoing research aimed at enhancing its pharmacological profile through structural modifications.
Mechanism of Action
The mechanism of action of {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit FGFRs, which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound can block the downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol can be contextualized by comparing it to related pyrrolopyridine derivatives. Below is a detailed analysis:
Structural Analogues with Modified Substituents
Heterocyclic Variants
Pharmacological and Physicochemical Properties
- Solubility: The hydroxymethyl group in the target compound improves aqueous solubility compared to non-polar analogues like 2-cyclopentyl-4-(1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)benzoic acid .
- Reactivity : The boronic acid derivative (CAS: 1014614-07-3) exhibits unique reactivity in cross-coupling reactions, unlike the hydroxymethyl variant .
- Safety : The boronic acid analogue carries warnings for skin/eye irritation (H315/H319), while safety data for the target compound remains unspecified .
Biological Activity
{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring system. The methyl group at the 2-position and the methanol group at the 4-position contribute to its distinctive properties, making it a subject of interest in drug development, particularly for cancer therapies.
- Molecular Formula : C9H10N2O
- Molecular Weight : 162.19 g/mol
- Structure : The compound features a fused pyrrole and pyridine ring system, which is critical for its biological activity.
Research indicates that {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol exhibits significant inhibitory activity against fibroblast growth factor receptors (FGFRs). FGFRs are crucial in various cellular processes, including proliferation and survival, particularly in cancer cells. The compound’s ability to inhibit these receptors positions it as a promising candidate for therapeutic applications in oncology.
Structure-Activity Relationship (SAR)
The biological activity of {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol can be significantly enhanced through structural modifications. For instance:
- Substitutions at the 5-position of the pyrrolopyridine ring have been shown to improve binding affinity and inhibitory activity against FGFRs.
- Variations in the methanol substituent can also influence potency.
Research Findings
A summary of key findings from various studies is presented in the table below:
Case Studies
- Cancer Therapeutics : In studies focusing on cancer cell lines with aberrant FGFR signaling, {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol demonstrated potent inhibitory effects, leading to reduced cell proliferation and increased apoptosis in vitro.
- Tuberculosis Research : A study investigated various analogs of pyrrolopyridine derivatives, including {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol, showing promising results against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) indicating potential for anti-tubercular activity .
Q & A
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
